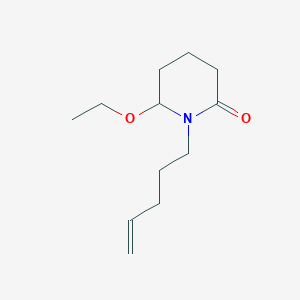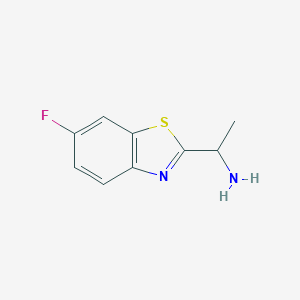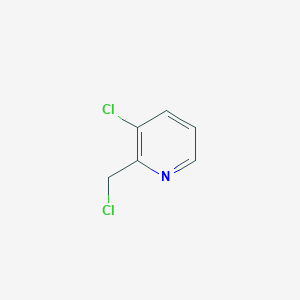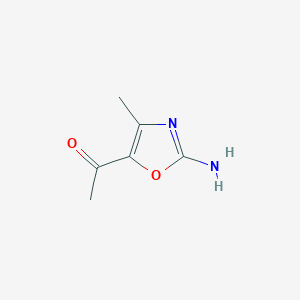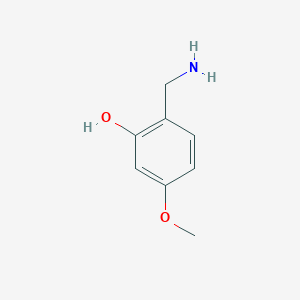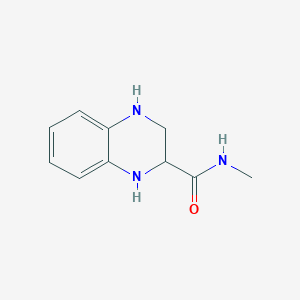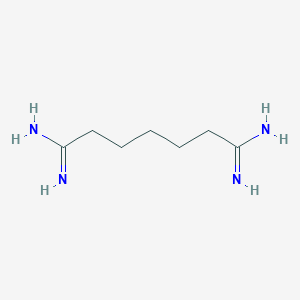
Heptanediimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanediimidamide, also known as HDA, is a chemical compound that belongs to the group of aliphatic diamines. It is a colorless, odorless, and viscous liquid that is widely used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Heptanediimidamide is not fully understood. However, it is believed that it works by forming covalent bonds with the functional groups of the target molecules. This leads to the formation of a cross-linked network that imparts desirable properties to the final product.
Efectos Bioquímicos Y Fisiológicos
Heptanediimidamide has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a low toxicity compound and is not known to cause any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Heptanediimidamide in lab experiments include its high reactivity, low toxicity, and ease of handling. However, its limitations include its high cost, limited availability, and the need for specialized equipment and techniques for its synthesis and purification.
Direcciones Futuras
There are several future directions for the use of Heptanediimidamide in scientific research. Some of these include its use as a cross-linking agent in the production of novel materials with unique properties, its use as a curing agent in the development of new adhesives and coatings, and its use as a reagent in the synthesis of new organic compounds with potential biological activity.
Conclusion:
In conclusion, Heptanediimidamide is a valuable chemical compound that has a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various scientific fields.
Métodos De Síntesis
The synthesis of Heptanediimidamide involves the reaction of heptanediamine with phosgene. The reaction takes place in the presence of a solvent such as toluene or dichloromethane. The resulting product is then purified using various techniques such as distillation, chromatography, or recrystallization.
Aplicaciones Científicas De Investigación
Heptanediimidamide has a wide range of scientific research applications. It is commonly used as a cross-linking agent in the synthesis of polymers, resins, and coatings. It is also used as a curing agent in the production of epoxy resins. Additionally, it is used as a reagent in the synthesis of various organic compounds such as heterocyclic compounds, amides, and esters.
Propiedades
Número CAS |
167276-67-7 |
|---|---|
Nombre del producto |
Heptanediimidamide |
Fórmula molecular |
C7H16N4 |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
heptanediimidamide |
InChI |
InChI=1S/C7H16N4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H3,8,9)(H3,10,11) |
Clave InChI |
BDXJXNZKZVXYJA-UHFFFAOYSA-N |
SMILES |
C(CCC(=N)N)CCC(=N)N |
SMILES canónico |
C(CCC(=N)N)CCC(=N)N |
Sinónimos |
1,5-DIAMIDINOPENTANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



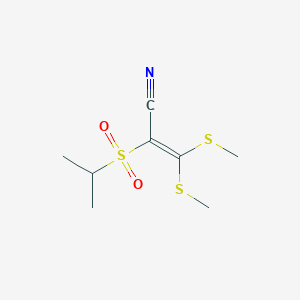
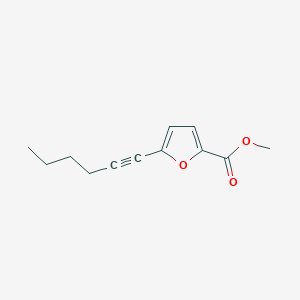
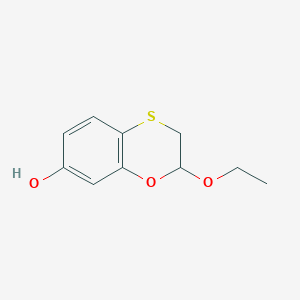
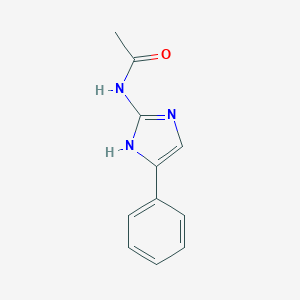
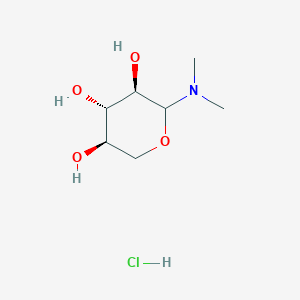
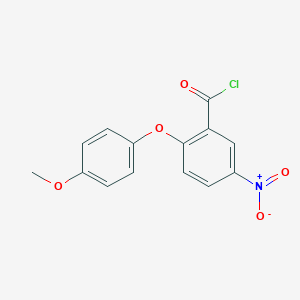
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
